L-Hyoscyamine (Standard)

説明

特性

IUPAC Name |

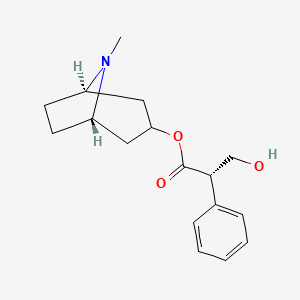

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNBYITZUJHSG-VFSICIBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941522, DTXSID80889335 | |

| Record name | (3beta)-Hyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 G DISSOLVES IN 281 ML OF WATER (PH 9.5), 69 ML OF ETHER, 150 ML OF BENZENE, 1 ML OF CHLOROFORM; FREELY SOL IN ALCOHOL, DIL ACIDS | |

| Record name | Hyoscyamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-HYOSCYAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SILKY, TETRAGONAL NEEDLES FROM EVAPORATING ALCOHOL, WHITE CRYSTALLINE POWDER | |

CAS No. |

101-31-5, 912642-93-4 | |

| Record name | Hyoscyamine [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hyoscyamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3beta)-Hyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYOSCYAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX44XO846X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-HYOSCYAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

108.5 °C | |

| Record name | Hyoscyamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-HYOSCYAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

L-Hyoscyamine's Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of L-Hyoscyamine on muscarinic acetylcholine (B1216132) receptors. L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, acts as a non-selective, competitive antagonist at all five muscarinic receptor subtypes (M1-M5).[1][2][3] Its pharmacological effects are attributed to the blockade of acetylcholine-mediated signaling at these receptors, which are crucial in regulating a wide array of physiological functions.

Core Mechanism of Action

L-Hyoscyamine functions by competitively binding to the orthosteric site of muscarinic acetylcholine receptors, thereby preventing the endogenous ligand, acetylcholine, from binding and activating the receptor.[1] This antagonism is reversible and surmountable, meaning that an increased concentration of an agonist can overcome the inhibitory effect of L-Hyoscyamine. The non-selective nature of L-Hyoscyamine results in a broad range of physiological effects, as it impacts the diverse functions mediated by each of the five muscarinic receptor subtypes.

Quantitative Analysis of Binding Affinity

The binding affinity of L-Hyoscyamine and its racemate, atropine, for the five human muscarinic receptor subtypes (M1-M5) has been characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The pKi is the negative logarithm of the Ki value.

| Compound | Receptor Subtype | Ki (nM) | pKi | Reference |

| Atropine | M1 | 1.27 ± 0.36 | 8.89 | |

| M2 | 3.24 ± 1.16 | 8.49 | ||

| M3 | 2.21 ± 0.53 | 8.65 | ||

| M4 | 0.77 ± 0.43 | 9.11 | ||

| M5 | 2.84 ± 0.84 | 8.55 | ||

| S-(-)-Hyoscyamine | m1 | - | 9.48 ± 0.18 | [4] |

| m2 | - | 9.45 ± 0.31 | [4] | |

| m3 | - | 9.30 ± 0.19 | [4] | |

| m4 | - | 9.55 ± 0.13 | [4] | |

| m5 | - | 9.24 ± 0.30 | [4] |

Signaling Pathways Modulated by L-Hyoscyamine

Muscarinic receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. L-Hyoscyamine, by blocking these receptors, inhibits their respective downstream pathways. The five muscarinic receptor subtypes are broadly categorized into two major signaling pathways based on the G protein they couple to.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family.[5][6] Antagonism of these receptors by L-Hyoscyamine inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately prevents the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[7][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The L-Hyoscyamine Biosynthesis Pathway in Solanaceae: A Technical Guide for Researchers and Drug Development Professionals

Abstract: L-Hyoscyamine, a tropane (B1204802) alkaloid, is a vital precursor for the production of several anticholinergic drugs. Found predominantly in plants of the Solanaceae family, its biosynthesis is a complex, multi-step process that has been the subject of extensive research. This technical guide provides an in-depth overview of the L-Hyoscyamine biosynthesis pathway, detailing the core enzymatic steps, key intermediates, and regulatory mechanisms. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic pathway for applications in metabolic engineering and pharmaceutical production.

Introduction

Tropane alkaloids (TAs) are a class of secondary metabolites characterized by the 8-azabicyclo[3.2.1]octane ring system. Within this class, L-hyoscyamine and its derivative scopolamine (B1681570) are of significant medicinal importance due to their anticholinergic properties.[1] These compounds are primarily synthesized in the roots of Solanaceae plants, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger, and are subsequently translocated to the aerial parts.[2] Understanding the intricate biosynthetic pathway of L-hyoscyamine is crucial for optimizing its production through metabolic engineering of plants or microbial systems.

The Core Biosynthetic Pathway of L-Hyoscyamine

The biosynthesis of L-hyoscyamine begins with the amino acid L-ornithine, which is derived from L-arginine. The pathway can be broadly divided into three main stages: the formation of the tropane ring precursor, N-methyl-Δ¹-pyrrolinium cation; the synthesis of tropinone (B130398), the first bicyclic intermediate; and the conversion of tropinone to L-hyoscyamine.

Formation of N-methyl-Δ¹-pyrrolinium cation

The initial steps of the pathway involve the conversion of L-ornithine to putrescine, which is then methylated and oxidized to form the N-methyl-Δ¹-pyrrolinium cation.[3][4]

-

Step 1: Decarboxylation of Ornithine: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine.[4] Alternatively, putrescine can be formed from L-arginine via the action of arginine decarboxylase (ADC).

-

Step 2: Methylation of Putrescine: The first committed step in tropane alkaloid biosynthesis is the N-methylation of putrescine by putrescine N-methyltransferase (PMT) , an S-adenosylmethionine (SAM)-dependent enzyme, to yield N-methylputrescine.[3] This is considered a rate-limiting step in the pathway.[3]

-

Step 3: Oxidative Deamination: N-methylputrescine is then oxidatively deaminated by a copper-containing N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal.[4]

-

Step 4: Spontaneous Cyclization: 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Putrescine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 4. Regioselectivity of hyoscyamine 6β-hydroxylase-catalysed hydroxylation as revealed by high-resolution structural information and QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]

L-Hyoscyamine vs atropine stereochemistry and activity

An In-depth Technical Guide to the Stereochemistry and Activity of L-Hyoscyamine versus Atropine (B194438)

Executive Summary

This technical guide provides a comprehensive analysis of L-Hyoscyamine and atropine, focusing on their stereochemical relationship and resulting pharmacological activities. Atropine is a racemic mixture of dextro- and levo-hyoscyamine, with the pharmacological effects primarily attributed to the levo-isomer, L-Hyoscyamine.[1][2] This document details the profound impact of stereochemistry on receptor binding affinity and biological potency, presenting quantitative data, experimental methodologies, and visual representations of key pathways to support drug development and research professionals.

Introduction

Atropine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family (e.g., Atropa belladonna), is a cornerstone anticholinergic agent in medicine.[1] It functions as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5).[1] Chemically, atropine is a racemic mixture of two enantiomers: the pharmacologically potent S-(-)-hyoscyamine (L-Hyoscyamine) and the significantly less active R-(+)-hyoscyamine (D-Hyoscyamine).[2][3] L-Hyoscyamine is the naturally synthesized form in plants, which can undergo racemization to form atropine during extraction or processing.[1][4] Understanding the stereochemical nuances is critical, as the therapeutic efficacy of atropine is almost exclusively derived from its L-Hyoscyamine content.[2][5]

Stereochemistry: The Core of Differential Activity

The key structural difference between the enantiomers of hyoscyamine (B1674123) lies in the stereocenter at the alpha-carbon of the tropic acid moiety. This single chiral center dictates the three-dimensional orientation of the molecule, which in turn governs its ability to bind effectively to the chiral environment of muscarinic receptors.

-

L-Hyoscyamine (S-(-)-hyoscyamine): The levorotatory isomer, which is the pharmacologically active component.

-

D-Hyoscyamine (R-(+)-hyoscyamine): The dextrorotatory isomer, exhibiting significantly lower anticholinergic activity.[3]

-

Atropine ((±)-hyoscyamine): A 1:1 racemic mixture of the L- and D-isomers.[2][5]

Biosynthesis and Racemization Pathway

In plants, the biosynthesis pathway produces exclusively L-Hyoscyamine. The process begins with L-phenylalanine and tropine. The racemization into atropine is typically an abiotic process that occurs post-extraction, often prompted by heat, light, or chemical conditions.[1][6][4]

Pharmacodynamics and Mechanism of Action

L-Hyoscyamine exerts its effects by competitively blocking acetylcholine (ACh) at muscarinic receptors. By occupying these receptors, it prevents the "rest and digest" effects of the parasympathetic nervous system.[1] While atropine is considered a non-selective antagonist across all five muscarinic receptor subtypes (M1-M5), the vast majority of this antagonism is due to the L-isomer.[1][7]

Quantitative Pharmacological Data

The stereoselectivity of hyoscyamine is evident in its binding affinity and functional antagonism at muscarinic receptors. L-Hyoscyamine (S-isomer) consistently demonstrates significantly higher affinity and potency than its D-isomer counterpart.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

The pKi value is the negative logarithm of the inhibition constant (Ki), representing the binding affinity of a ligand for a receptor. Higher pKi values indicate stronger binding affinity. Data below is for human muscarinic receptor subtypes expressed in Chinese hamster oocytes (CHO-K1).

| Receptor Subtype | S-(-)-hyoscyamine (L-Hyoscyamine) pKi | R-(+)-hyoscyamine (D-Hyoscyamine) pKi | Source |

| m1 | 9.48 ± 0.18 | 8.21 ± 0.07 | [3] |

| m2 | 9.45 ± 0.31 | 7.89 ± 0.06 | [3] |

| m3 | 9.30 ± 0.19 | 8.06 ± 0.18 | [3] |

| m4 | 9.55 ± 0.13 | 8.35 ± 0.11 | [3] |

| m5 | 9.24 ± 0.30 | 8.17 ± 0.08 | [3] |

Table 2: Functional Antagonist Potency (pA2)

The pA2 value represents the concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Higher pA2 values indicate greater antagonist potency.

| Receptor Subtype (Tissue) | S-(-)-hyoscyamine (L-Hyoscyamine) pA2 | R-(+)-hyoscyamine (D-Hyoscyamine) pA2 | Source |

| M1 (Rabbit Vas Deferens) | 9.33 ± 0.03 | 7.05 ± 0.05 | [3] |

| M2 (Rat Atrium) | 8.95 ± 0.01 | 7.25 ± 0.04 | [3] |

| M3 (Rat Ileum) | 9.04 ± 0.03 | 6.88 ± 0.05 | [3] |

Experimental Protocols

Chiral Separation of Hyoscyamine Enantiomers

A validated method for the separation and quantification of L- and D-hyoscyamine is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common approach.[5]

Methodology: Chiral HPLC

-

Column: Chirobiotic T2 column (25 cm).[5]

-

Mobile Phase: A mixture of methanol (B129727), acetic acid, and triethylamine. A typical composition is 1000 mL methanol mixed with 3.0 mL acetic acid and 2.0 mL triethylamine.[5]

-

Flow Rate: Approximately 0.35 mL/min.[5]

-

Detection: Fluorescence detection with excitation at 255 nm and emission at 285 nm.[5]

-

Sample Preparation: Raw materials or extracted commercial products are dissolved in methanol and filtered before injection.[5]

-

Injection Volume: 100 or 200 µL.[5]

-

Expected Elution: Atropine sulfate (B86663) typically generates two distinct peaks for the L- and D-isomers after approximately 60 and 65 minutes, respectively.[5]

Receptor Binding Assays

These assays determine the affinity of a ligand for a specific receptor subtype.

Methodology: Radioligand Displacement Assay

-

Source of Receptors: Membranes from cells engineered to express a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).[3]

-

Radioligand: A high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand.

-

Add varying concentrations of the unlabeled test compound (L- or D-hyoscyamine).

-

Allow the mixture to reach equilibrium.

-

Separate the bound and free radioligand via rapid filtration.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation. The pKi is the negative log of the Ki.

In Vitro Functional Assays

These experiments measure the biological effect of a compound on isolated tissues.

Methodology: Organ Bath Assay for M3 Antagonism

-

Tissue Preparation: A segment of guinea pig or rat ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[8]

-

Procedure:

-

Record the isometric contractions of the smooth muscle tissue.

-

Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).

-

Wash the tissue and allow it to equilibrate with a fixed concentration of the antagonist (L- or D-hyoscyamine) for a set period.

-

Generate a second agonist concentration-response curve in the presence of the antagonist.

-

-

Data Analysis: The rightward shift in the agonist's concentration-response curve is used to calculate the dose-ratio. The pA₂ value is then determined from the Schild plot.[8]

Conclusion

The pharmacological profile of atropine is a classic example of stereoselectivity in drug action. The therapeutic utility as a muscarinic antagonist is overwhelmingly attributed to L-Hyoscyamine (S-(-)-hyoscyamine), which exhibits binding affinities and functional potencies that are orders of magnitude greater than its dextrorotatory counterpart, D-Hyoscyamine. For researchers and drug developers, the distinction is not merely academic; it underscores the necessity for precise stereochemical control and analysis in the manufacturing, formulation, and clinical application of tropane alkaloids. The data and protocols presented herein provide a foundational guide for the continued investigation and utilization of these important therapeutic agents.

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Identification and estimation of the levo isomer in raw materials and finished products containing atropine and/or hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eajem.com [eajem.com]

- 7. Atropine.pptx [slideshare.net]

- 8. The selectivity of the (-)-and (+)-forms of hyoscine methiodide and of hyoscyamine camphorsulphonate for muscarinic (M2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of L-Hyoscyamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of the enantiomers of hyoscyamine (B1674123), with a primary focus on the pharmacologically active levorotatory isomer, L-Hyoscyamine. As a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors, L-Hyoscyamine is a cornerstone of anticholinergic therapy. This document details the stereoselective interactions of L- and D-Hyoscyamine with muscarinic receptor subtypes, their downstream signaling pathways, and their pharmacokinetic profiles. Included are detailed experimental protocols and quantitative data to support further research and drug development in this area.

Introduction

Hyoscyamine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, is a racemic mixture of two enantiomers: L-Hyoscyamine (also known as (-)-hyoscyamine or S-(-)-hyoscyamine) and D-Hyoscyamine (also known as (+)-hyoscyamine or R-(+)-hyoscyamine). The racemic mixture is commonly known as atropine (B194438). The pharmacological activity of atropine is almost exclusively attributed to the L-isomer, with the D-isomer being significantly less active[1][2]. L-Hyoscyamine functions as a competitive, non-selective antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5), thereby inhibiting the effects of the parasympathetic nervous system[1][2][3]. This antagonism leads to a wide range of physiological effects, making L-Hyoscyamine a valuable therapeutic agent for various conditions, including gastrointestinal disorders, bradycardia, and as a pre-anesthetic medication to reduce secretions[1].

This guide will provide an in-depth analysis of the pharmacological distinctions between the L- and D-enantiomers of hyoscyamine, presenting quantitative data on their receptor binding affinities, outlining their effects on intracellular signaling cascades, and discussing their pharmacokinetic properties.

Receptor Binding Affinity

The differential binding affinities of the L- and D-enantiomers of hyoscyamine for the five muscarinic receptor subtypes (M1-M5) underscore the principle of stereoselectivity in pharmacology. L-Hyoscyamine consistently demonstrates a significantly higher affinity for all muscarinic receptor subtypes compared to its dextrorotatory counterpart.

Quantitative Binding Data

The following tables summarize the binding affinities (pKi and pA2 values) of L-Hyoscyamine and D-Hyoscyamine for human and various animal muscarinic receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a stronger binding affinity. The pA2 value is a measure of the potency of an antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Subtype | L-Hyoscyamine (S-(-)-hyoscyamine) pKi | D-Hyoscyamine (R-(+)-hyoscyamine) pKi | Reference |

| Human m1 (CHO-K1 cells) | 9.48 ± 0.18 | 8.21 ± 0.07 | |

| Human m2 (CHO-K1 cells) | 9.45 ± 0.31 | 7.89 ± 0.06 | |

| Human m3 (CHO-K1 cells) | 9.30 ± 0.19 | 8.06 ± 0.18 | |

| Human m4 (CHO-K1 cells) | 9.55 ± 0.13 | 8.35 ± 0.11 | |

| Human m5 (B69691) (CHO-K1 cells) | 9.24 ± 0.30 | 8.17 ± 0.08 |

| Receptor Subtype | L-Hyoscyamine (S-(-)-hyoscyamine) pA2 | D-Hyoscyamine (R-(+)-hyoscyamine) pA2 | Tissue (Species) | Reference |

| M1 | 9.33 ± 0.03 | 7.05 ± 0.05 | Rabbit Vas Deferens | |

| M2 | 8.95 ± 0.01 | 7.25 ± 0.04 | Rat Atrium | |

| M3 | 9.04 ± 0.03 | 6.88 ± 0.05 | Rat Ileum |

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay to determine the Ki values for L- and D-Hyoscyamine at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO-K1 cells) would follow this general protocol:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction.

-

Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) to each well.

-

Add increasing concentrations of the unlabeled competitor (L-Hyoscyamine or D-Hyoscyamine) to the wells.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine) to a set of wells.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the bound from the free radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioactivity.

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Signaling Pathways

L-Hyoscyamine, as a muscarinic receptor antagonist, blocks the downstream signaling cascades initiated by the binding of acetylcholine to these G-protein coupled receptors (GPCRs). The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct intracellular responses.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Antagonism of these receptors by L-Hyoscyamine blocks the following pathway:

Caption: M1, M3, and M5 receptor signaling pathway.

M2 and M4 Receptor Signaling

The M2 and M4 receptor subtypes couple to Gi/o proteins. L-Hyoscyamine's antagonism of these receptors prevents the following signaling cascade:

Caption: M2 and M4 receptor signaling pathway.

Functional Activity

One study demonstrated that in rat cardiac membranes, which predominantly express M2 receptors, S-(-)-hyoscyamine was approximately 30-fold more potent than R-(+)-hyoscyamine in enhancing forskolin-stimulated cAMP synthesis, an effect attributed to the blockade of constitutively active muscarinic receptors.

Experimental Protocol: Calcium Flux Assay (for M1, M3, M5 Receptors)

This protocol outlines a method to determine the IC50 of L- and D-Hyoscyamine in blocking an agonist-induced calcium response in cells expressing a Gq-coupled muscarinic receptor.

References

L-Hyoscyamine natural sources and extraction methods

An In-Depth Technical Guide to the Natural Sources and Extraction of L-Hyoscyamine

Introduction

L-Hyoscyamine is a naturally occurring tropane (B1204802) alkaloid and a secondary metabolite found in a variety of plants, primarily within the Solanaceae family.[1] As the levorotary isomer of atropine, it is a potent anticholinergic agent, functioning as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] This activity makes it pharmacologically significant for a range of therapeutic applications, including the treatment of gastrointestinal disorders (such as spasms, irritable bowel syndrome), heart problems, and as a preoperative agent to reduce saliva and respiratory secretions.[1] Given its medical importance, efficient extraction and purification from natural sources are critical for the pharmaceutical industry. This guide provides a detailed overview of the primary botanical sources of L-Hyoscyamine, its biosynthetic pathway, and the technical methodologies employed for its extraction and purification.

Natural Sources of L-Hyoscyamine

L-Hyoscyamine is predominantly found in plants belonging to the Solanaceae (nightshade) family.[1] The concentration of this alkaloid varies significantly depending on the species, the specific plant organ, and the developmental stage of the plant. Key genera known for their L-Hyoscyamine content include Atropa, Datura, Hyoscyamus, Duboisia, and Mandragora.[3][4]

Principal Botanical Sources and Alkaloid Content

The following table summarizes the primary plant sources and the typical distribution of L-Hyoscyamine.

| Plant Species | Family | Common Name(s) | Plant Part(s) with Highest Content | L-Hyoscyamine Content (% dry weight) | Reference(s) |

| Atropa belladonna | Solanaceae | Deadly Nightshade | Roots, Leaves | ~0.21% in leaves and roots | |

| Datura stramonium | Solanaceae | Jimsonweed, Thorn Apple | Leaves, Seeds | Hyoscyamine (B1674123) is the major alkaloid | [1][5] |

| Datura innoxia | Solanaceae | Thorn Apple | All organs, highest in capsules and roots | Varies; can be lower than other Datura species | |

| Hyoscyamus niger | Solanaceae | Henbane | Young plants, roots | Roots are richer than seeds | [2][3] |

| Hyoscyamus reticulatus | Solanaceae | --- | Roots, Leaves | 0.036% (leaves) - 0.056% (roots) | |

| Duboisia myoporoides | Solanaceae | Corkwood Tree | Leaves, Root bark | Leaves are a primary commercial source | [3] |

| Mandragora officinarum | Solanaceae | Mandrake, Loveapple | Herb | Contains various tropane alkaloids |

Quantitative Distribution in Hyoscyamus Species

A study on four Hyoscyamus species from Iran provided detailed quantitative data on the distribution of L-Hyoscyamine, as summarized below.

| Species & Collection Site | Plant Organ | Hyoscyamine (g/g dry wt) | Scopolamine (B1681570) (g/g dry wt) | Hyoscyamine to Scopolamine Ratio | Reference(s) |

| H. pusillus (Tehran-Qom) | Root | 0.0205 | 0.0876 | 0.2346 | [6] |

| Stem | 0.0182 | 0.0573 | 0.3176 | [6] | |

| H. niger (Firoozkooh) | Root | 0.0104 | 0.0619 | 0.1680 | [6] |

| Stem | 0.0097 | 0.0501 | 0.1936 | [6] | |

| Leaf | 0.0116 | 0.1260 | 0.0920 | [6] | |

| Flower | 0.0109 | 0.0890 | 0.1224 | [6] | |

| H. reticulatus (Polour) | Root | 0.0613 | 0.0305 | 2.0098 | [6] |

| Stem | 0.0210 | 0.0135 | 1.5555 | [6] | |

| Leaf | 0.0355 | 0.0150 | 2.3666 | [6] | |

| Flower | 0.0321 | 0.0200 | 1.6050 | [6] |

Biosynthesis of L-Hyoscyamine

L-Hyoscyamine is synthesized in the roots of the plants.[7] The pathway begins with the amino acid L-ornithine, which undergoes a series of enzymatic reactions to form the characteristic tropane ring, followed by condensation with a phenylalanine-derived moiety.

Biosynthetic Pathway Diagram

Caption: Key steps in the biosynthesis of L-Hyoscyamine and Scopolamine.

The key enzymatic steps are:

-

Decarboxylation: L-ornithine is decarboxylated to putrescine by ornithine decarboxylase (ODC).[1]

-

Methylation: Putrescine is methylated to N-methylputrescine by putrescine N-methyltransferase (PMT).[1]

-

Ring Formation: Through several intermediates, including the N-methyl-pyrrolium cation and hygrine, the tropane ring structure is formed as tropinone (B130398).[1][8]

-

Reduction: Tropinone is converted to tropine (B42219) by tropinone reductase I (TR-I).[1]

-

Esterification: Tropine condenses with phenyllactate (derived from phenylalanine) to form littorine (B1216117).[1]

-

Rearrangement: A cytochrome P450 enzyme (Cyp80F1) oxidizes and rearranges littorine into hyoscyamine aldehyde, which is then converted to L-hyoscyamine.[1][9]

-

Epoxidation: L-Hyoscyamine can be further converted to scopolamine by hyoscyamine 6β-hydroxylase (H6H).[8]

Extraction Methodologies

The extraction of L-Hyoscyamine from plant material involves separating the alkaloid from the complex plant matrix. Methodologies range from traditional solvent-based techniques to more advanced methods like supercritical fluid extraction. A generalized workflow involves initial extraction, acid-base partitioning for purification, and a final isolation step.

Generalized Extraction and Purification Workflow

Caption: A typical workflow for extracting and purifying L-Hyoscyamine.

Comparison of Extraction Techniques

| Method | Principle | Typical Solvents/Conditions | Advantages | Disadvantages | Reference(s) |

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Ethanol (B145695) (95%), Methanol (B129727). | Exhaustive extraction, well-established. | Time-consuming, large solvent volume, potential thermal degradation. | |

| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Ethanol (70-80%), pH 4.5-5.5. | Rapid, reduced solvent consumption, lower temperature. | Requires specialized equipment, potential for localized heating. | [10] |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. | Methanol; 110°C. | Fast, efficient, low solvent use, automated. | High initial equipment cost. | [11] |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent, often with a polar modifier. | CO2, Methanol, Water; 20 MPa, 70°C. | "Green" solvent, tunable selectivity, solvent-free product. | High equipment cost, not ideal for highly polar compounds without modifiers. | [12][13][14] |

Experimental Protocols

Protocol 1: Classical Acid-Base Solvent Extraction

This protocol is adapted from established methods for tropane alkaloid isolation.[15]

-

Maceration and Extraction:

-

Weigh 200g of finely powdered, dried plant material (e.g., Datura stramonium seeds).

-

Macerate the powder in 1,500 mL of 70% (v/v) ethanol at room temperature for 72 hours with occasional agitation.[15]

-

Filter the mixture through cheesecloth and then filter paper to separate the marc from the ethanolic extract.

-

-

Acidification and Defatting:

-

Concentrate the ethanolic extract under reduced pressure at 40°C to a syrupy residue.

-

Dissolve the residue in distilled water and acidify to pH 3-4 with dilute sulfuric acid or hydrochloric acid.[15]

-

Extract the acidic solution three times with an equal volume of petroleum ether to remove lipids, chlorophylls, and other neutral compounds. Discard the organic layers.

-

-

Alkaloid Liberation and Extraction:

-

Basify the purified acidic aqueous solution to pH 9-10 with 25% ammonium (B1175870) hydroxide (B78521) solution. This converts the alkaloid salts to their free base form.[15]

-

Extract the alkaline solution four times with an equal volume of chloroform (B151607). The L-Hyoscyamine free base will partition into the chloroform layer.

-

Combine the chloroform extracts.

-

-

Final Isolation:

-

Wash the combined chloroform extract with distilled water until the aqueous wash is neutral (pH 7).

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to yield the crude total alkaloids containing L-Hyoscyamine.[15]

-

-

Purification (Optional):

-

The crude alkaloid mixture can be further purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel or alumina.[10]

-

Protocol 2: Ultrasonic-Assisted Extraction with Resin Purification

This protocol is based on a patented method for extracting hyoscyamine from Mandragora flowers.[10]

-

Initial Smashing and Extraction:

-

Add 1000g of plant material (e.g., Mandragora flower) to 2000 mL (2 times the weight) of 80% ethanol.

-

Homogenize the mixture using a plant tissue smasher for 1-2 minutes.

-

Add an additional 9000 mL (9 times the original weight) of 80% ethanol.

-

Adjust the pH to 5.5 with acetic acid.

-

-

Ultrasonic Extraction:

-

Place the mixture in an ultrasonic extractor and extract for 50 minutes at a power of 1000W.

-

Following extraction, centrifuge the mixture to separate the supernatant from the solid plant debris.

-

-

Resin Adsorption and Elution:

-

Pass the supernatant through a macroporous resin column (e.g., D-101 type).

-

Wash the column with water to remove sugars and other polar impurities.

-

Elute the adsorbed alkaloids from the resin using an ethanolic solution containing 10% ammonia.

-

-

Isolation and Purification:

-

Collect the eluant and concentrate it under reduced pressure to obtain the total alkaloids.

-

Perform recrystallization from ethanol (twice) to obtain high-purity L-Hyoscyamine.[10]

-

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol is a generalized procedure based on studies of tropane alkaloid SFE.[12][14]

-

Sample Preparation:

-

Use 50 mg of powdered plant material (e.g., Datura hairy roots, < 470 µm particle size).

-

Load the sample into the SFE extraction cell.

-

-

Extraction Conditions:

-

Set the SFE parameters. Optimal conditions for hyoscyamine have been found around:

-

Pressure: 20 MPa

-

Temperature: 70°C

-

Fluid: Supercritical CO2 with 20% (v/v) Methanol as a modifier.

-

-

Fill the cell with the supercritical fluid and allow a static extraction period of 10 minutes to allow for equilibration.

-

-

Dynamic Extraction and Collection:

-

Begin the dynamic extraction phase, flowing the supercritical fluid through the cell at a determined flow rate.

-

Collect the extracted compounds by bubbling the effluent gas through 5 mL of methanol maintained at 5°C in an ice bath to ensure efficient trapping of the alkaloids.

-

-

Sample Recovery:

-

After the extraction is complete, flush the system with methanol for 5 minutes to recover any residual analyte.

-

Combine the collected fractions and evaporate the solvent under a gentle stream of nitrogen to yield the crude extract.

-

-

Quantification:

-

Dissolve the dried extract in a known volume of solvent and analyze using a validated method such as HPLC or GC-MS.[16]

-

References

- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Scopolamine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. CN104230919A - Method for extracting hyoscyamine from mandragora flower - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Application of central composite designs in the supercritical fluid extraction of tropane alkaloids in plant extracts | Analusis [analusis.edpsciences.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. pharmacophorejournal.com [pharmacophorejournal.com]

- 16. researchgate.net [researchgate.net]

L-Hyoscyamine Stability and Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is a pharmacologically active compound widely used for its anticholinergic properties. Understanding its stability and degradation pathways is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides an in-depth overview of the core stability aspects of L-Hyoscyamine, including its degradation under various stress conditions, the resulting degradation products, and the analytical methodologies employed for its stability assessment.

Factors Influencing L-Hyoscyamine Stability

The stability of L-Hyoscyamine is influenced by several environmental factors, primarily pH, temperature, and light. Like many esters, it is susceptible to hydrolysis, and its molecular structure also allows for other degradation pathways such as dehydration and oxidation.

pH-Dependent Hydrolysis

The ester linkage in L-Hyoscyamine is the primary site of hydrolytic degradation, yielding tropic acid and tropine (B42219) as the main products. The rate of this hydrolysis is significantly dependent on the pH of the solution. Generally, the degradation of atropine, the racemic mixture containing L-Hyoscyamine, is slowest in acidic conditions and increases as the pH becomes neutral and alkaline.

Thermal Degradation

Elevated temperatures can accelerate the degradation of L-Hyoscyamine. Thermal stress can promote both hydrolysis and dehydration reactions. Studies on atropine have shown that at temperatures up to 250°C, the primary degradation products are formed through the elimination of water (apoatropine) and cleavage of the ester bond (hydrolysis). At higher temperatures, further degradation can occur.[1][2]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of L-Hyoscyamine. While specific photostability studies on L-Hyoscyamine are not extensively detailed in the public domain, it is a common practice in pharmaceutical development to assess the photostability of drug substances and products according to ICH guidelines.

Oxidative Degradation

L-Hyoscyamine may be susceptible to oxidative degradation, although it is considered metabolically stable to in vivo oxidation.[3][4] Forced degradation studies using oxidizing agents like hydrogen peroxide are typically conducted to understand potential oxidative degradation pathways.

Principal Degradation Pathways

The primary degradation pathways of L-Hyoscyamine involve hydrolysis and dehydration.

-

Hydrolysis: The ester bond of L-Hyoscyamine is hydrolyzed to form tropine and tropic acid. This is a major degradation pathway, especially in aqueous solutions and under basic conditions.[5]

-

Dehydration: Under certain conditions, particularly thermal stress, L-Hyoscyamine can undergo dehydration to form apoatropine (B194451) (also known as atropamine).[1]

Quantitative Stability Data

| Stress Condition | Parameters | Observation | Primary Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | L-Hyoscyamine is relatively stable. | Tropic Acid, Tropine |

| Alkaline Hydrolysis | 0.1 M NaOH | Rapid degradation occurs. | Tropic Acid, Tropine |

| Oxidative Stress | 3% H2O2 | Potential for degradation. | Oxidized derivatives |

| Thermal Stress | Up to 250°C | Degradation occurs, primarily through dehydration and hydrolysis. | Apoatropine, Tropic Acid, Tropine |

| Photolytic Stress | UV/Visible Light | Potential for degradation. | Photodegradation products |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. The following are generalized protocols for subjecting L-Hyoscyamine to various stress conditions.

Acidic and Basic Hydrolysis

-

Objective: To evaluate the stability of L-Hyoscyamine in acidic and basic conditions.

-

Methodology:

-

Prepare a stock solution of L-Hyoscyamine in a suitable solvent (e.g., methanol (B129727) or water).

-

For acidic hydrolysis, add an appropriate volume of the stock solution to a solution of 0.1 M hydrochloric acid.

-

For basic hydrolysis, add an appropriate volume of the stock solution to a solution of 0.1 M sodium hydroxide.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.

-

Withdraw samples at various time points.

-

Neutralize the samples before analysis (e.g., the acidic sample with NaOH and the basic sample with HCl).

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Oxidative Degradation

-

Objective: To assess the susceptibility of L-Hyoscyamine to oxidation.

-

Methodology:

-

Prepare a solution of L-Hyoscyamine.

-

Add a solution of hydrogen peroxide (e.g., 3%) to the L-Hyoscyamine solution.

-

Keep the solution at room temperature or a slightly elevated temperature for a defined period.

-

Withdraw samples at different time intervals.

-

Analyze the samples using a stability-indicating HPLC method.

-

Thermal Degradation

-

Objective: To investigate the effect of heat on the stability of L-Hyoscyamine.

-

Methodology:

-

Place L-Hyoscyamine powder in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified duration.

-

For solution-state thermal degradation, prepare a solution of L-Hyoscyamine and heat it at a controlled temperature (e.g., 60°C).

-

After the exposure period, dissolve the solid sample or dilute the solution sample.

-

Analyze the samples using a stability-indicating HPLC method.

-

Photolytic Degradation

-

Objective: To determine the photosensitivity of L-Hyoscyamine.

-

Methodology:

-

Expose a solution of L-Hyoscyamine and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light by wrapping the container in aluminum foil.

-

Analyze the exposed and control samples by a stability-indicating HPLC method.

-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis of L-Hyoscyamine and its degradation products. A stability-indicating HPLC method should be able to separate the parent drug from all potential degradation products and impurities.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often in a gradient elution mode.

-

Detection: UV detection, typically in the range of 200-230 nm.

-

Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualization of Degradation Pathways and Workflows

L-Hyoscyamine Degradation Pathways

Caption: Primary degradation pathways of L-Hyoscyamine.

General Workflow for Forced Degradation Study

Caption: A typical workflow for conducting forced degradation studies.

Conclusion

A thorough understanding of the stability and degradation of L-Hyoscyamine is critical for pharmaceutical development. The primary degradation pathways are hydrolysis and dehydration, which are significantly influenced by pH and temperature. The implementation of robust forced degradation studies and the development of validated stability-indicating analytical methods are essential for ensuring the quality, safety, and efficacy of L-Hyoscyamine-containing drug products throughout their shelf life. Further research to quantify the degradation kinetics of L-Hyoscyamine under a broader range of conditions would be beneficial for optimizing formulation and storage strategies.

References

- 1. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet [mdpi.com]

- 2. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic studies on the tropane alkaloid hyoscyamine in Datura stramonium; hyoscyamine is stable to in vivo oxidation and is not derived from littorine via a vicinal interchange process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

L-Hyoscyamine physical and chemical properties datasheet

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical, chemical, and pharmacological properties of L-Hyoscyamine, a tropane (B1204802) alkaloid of significant interest in medical and research applications.

Chemical Identity and Structure

L-Hyoscyamine, the levorotatory isomer of atropine (B194438), is a naturally occurring secondary metabolite found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed).[1][2] Its therapeutic effects are primarily attributed to its activity as an antimuscarinic agent.[3]

| Identifier | Value |

| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate[2] |

| CAS Number | 101-31-5[4] |

| Chemical Formula | C₁₇H₂₃NO₃[2][4] |

| Molecular Weight | 289.37 g/mol [4] |

| SMILES | CN1C2CCC1CC(C2)OC(=O)--INVALID-LINK--C3=CC=CC=C3[2] |

| InChI Key | RKUNBYITZUJHSG-LGGPCSOHSA-N[2] |

Physicochemical Properties

The physical and chemical characteristics of L-Hyoscyamine are crucial for its formulation, delivery, and biological activity.

| Property | Value | Reference |

| Appearance | White to off-white solid; silky, tetragonal needles from evaporating alcohol.[4][5] | [4][5] |

| Melting Point | 108.5 °C[2][4][5] | [2][4][5] |

| Boiling Point | 431.53 °C (rough estimate)[4] | [4] |

| pKa | 9.7 (at 21 °C)[4][6] | [4][6] |

| LogP (Octanol/Water) | 1.931 (Calculated) | [7] |

| Optical Rotation | [α]D²⁰ -21.0° (in alcohol)[6] | [6] |

Solubility Profile:

| Solvent | Solubility | Reference |

| Water | 3.56 g/L (at 20 °C, pH 9.5)[2]; 1 g in 281 mL[5] | [2][5] |

| Ethanol (B145695) | Freely soluble[4][5][6] | [4][5][6] |

| Chloroform | Very soluble; 1 g in 1 mL[4][5][6] | [4][5][6] |

| Ether | More soluble; 1 g in 69 mL[4][5][6] | [4][5][6] |

| Benzene | More soluble; 1 g in 150 mL[4][5][6] | [4][5][6] |

| DMSO | 100 mg/mL[8] | [8] |

Pharmacological Properties

Mechanism of Action:

L-Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5).[5] By blocking these receptors, it inhibits the effects of acetylcholine in the parasympathetic nervous system.[1] This antagonism affects various systems, including smooth muscle, cardiac muscle, and exocrine glands.[5][9]

Signaling Pathway:

L-Hyoscyamine's primary mechanism involves the competitive blockade of muscarinic acetylcholine receptors, preventing the binding of the endogenous neurotransmitter acetylcholine (ACh). This action disrupts the normal signal transduction associated with parasympathetic stimulation.

Caption: Competitive antagonism of muscarinic receptors by L-Hyoscyamine.

Pharmacokinetics:

-

Absorption: Completely absorbed from the GI tract following oral or sublingual administration.[3]

-

Metabolism: Metabolized in the liver.

-

Half-life: The biological half-life is approximately 3.5 hours.[2]

-

Excretion: Primarily excreted through the kidneys.[1]

Experimental Protocols

A. Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of L-Hyoscyamine in a sample, adapted from common analytical procedures.[10][11]

Workflow:

Caption: General workflow for purity determination of L-Hyoscyamine via HPLC.

Methodology:

-

Standard Preparation: Accurately weigh a reference standard of L-Hyoscyamine and dissolve it in a suitable solvent (e.g., ethanol or the mobile phase) to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the L-Hyoscyamine sample to be tested in the same solvent as the standard to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.[10]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like triethylammonium (B8662869) phosphate (B84403) buffer) is typical.[10]

-

Flow Rate: A standard flow rate, for example, 1.0 mL/min, is applied.[10]

-

Detection: UV detection is monitored at a wavelength where L-Hyoscyamine absorbs, typically between 210 nm and 270 nm.[10][11]

-

-

Analysis: Inject the prepared standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the L-Hyoscyamine standard. Purity is calculated by comparing the peak area of L-Hyoscyamine to the total area of all peaks in the chromatogram (Area % method).

B. Spectroscopic Identification

Spectroscopic methods provide confirmation of the chemical structure of L-Hyoscyamine.

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy can be used to confirm the proton and carbon framework of the molecule. Specific chemical shifts and splitting patterns are characteristic of the L-Hyoscyamine structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and ester (C-O) groups.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[2]

-

UV Spectroscopy: In methanol, L-Hyoscyamine exhibits absorption maxima at 247, 252, 258, and 264 nm.

Stability and Storage

L-Hyoscyamine is sensitive to light and heat and can be easily racemized to form atropine (a mixture of d- and l-hyoscyamine).[5] Therefore, it should be stored in well-closed, light-resistant containers in a cool environment, typically between 2-8°C.[4] For long-term storage as a powder, -20°C is recommended.[8]

References

- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 2. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Cas 101-31-5,L-Hyoscyamine | lookchem [lookchem.com]

- 5. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Hyoscyamine CAS#: 101-31-5 [m.chemicalbook.com]

- 7. Hyoscyamine (CAS 101-31-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. brieflands.com [brieflands.com]

- 11. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]

Tropane alkaloid biosynthesis and L-Hyoscyamine

An In-depth Technical Guide to the Biosynthesis of L-Hyoscyamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tropane (B1204802) alkaloids (TAs) are a class of plant-derived secondary metabolites known for their significant pharmacological properties.[1][2] These compounds are characterized by a distinctive bicyclic 8-azabicyclo[3.2.1]octane (nortropane) ring system.[1] Found predominantly in species of the Solanaceae family, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger, TAs include clinically vital anticholinergic agents like L-hyoscyamine and its epoxide, scopolamine (B1681570).[3] L-hyoscyamine, the levorotatory isomer of atropine, functions as a non-selective muscarinic receptor antagonist and is employed in treating various gastrointestinal disorders. The biosynthesis of these valuable alkaloids is a complex, multi-enzyme process that originates primarily in the plant roots, from which the final products are translocated to aerial parts.[1][4] A thorough understanding of this pathway is paramount for metabolic engineering and synthetic biology efforts aimed at enhancing the production of these essential medicines.[1]

The Core Biosynthetic Pathway of L-Hyoscyamine

The biosynthesis of L-hyoscyamine begins with the amino acids L-ornithine and L-arginine and proceeds through the formation of the tropane ring, which is subsequently esterified with a phenylalanine-derived moiety.[4][5][6]

The pathway can be segmented into three main stages:

-

Formation of N-methyl-Δ¹-pyrrolinium cation: L-ornithine is decarboxylated to putrescine by ornithine decarboxylase (ODC).[6] Alternatively, L-arginine can be converted to putrescine via agmatine.[7] Putrescine is then N-methylated by putrescine N-methyltransferase (PMT), a key regulatory enzyme, to form N-methylputrescine.[5][6] This is followed by oxidative deamination by a putrescine oxidase to yield 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[6]

-

Formation of the Tropane Ring (Tropine): The N-methyl-Δ¹-pyrrolinium cation condenses with a malonyl-CoA-derived acetoacetic acid equivalent, a reaction catalyzed by a type III polyketide synthase (PYKS) and a cytochrome P450 enzyme (CYP82M3), to produce tropinone (B130398).[8][9] Tropinone stands at a critical branch point.[10][11] For L-hyoscyamine synthesis, tropinone is stereospecifically reduced to tropine (B42219) (3α-tropanol) by tropinone reductase I (TR-I).[5][11] The alternative reduction by tropinone reductase II (TR-II) yields pseudotropine (3β-tropanol), the precursor for calystegines.[5][8]

-

Esterification and Rearrangement to L-Hyoscyamine: The tropine core is esterified with phenyllactic acid, which is derived from L-phenylalanine.[10] This condensation forms the intermediate littorine.[6][10] Littorine then undergoes a rearrangement involving an intramolecular migration of the phenyllactoyl group, catalyzed by a cytochrome P450 enzyme (CYP80F1), to form hyoscyamine (B1674123) aldehyde.[6] The final step is the reduction of hyoscyamine aldehyde by a recently identified hyoscyamine dehydrogenase (HDH) to yield L-hyoscyamine.[9]

Caption: Core biosynthetic pathway of L-hyoscyamine in Solanaceae plants.

Key Enzymes and Regulation

Several enzymes in the tropane alkaloid pathway are considered rate-limiting and are key targets for metabolic engineering.

-

Putrescine N-methyltransferase (PMT): This enzyme catalyzes the first committed step of the pathway, directing putrescine away from primary metabolism (e.g., polyamine synthesis) and toward alkaloid formation.[12][13] Its expression is often highest in the roots, the primary site of synthesis.

-

Tropinone Reductases (TR-I and TR-II): These two stereospecific enzymes control the metabolic flux from the branch-point intermediate, tropinone.[7][11] The relative activities of TR-I and TR-II determine the ratio of precursors available for hyoscyamine versus calystegine synthesis.[5]

-

Hyoscyamine 6β-hydroxylase (H6H): While not directly in the L-hyoscyamine pathway, this enzyme is crucial as it converts L-hyoscyamine into scopolamine.[5][14] Its activity is a key determinant of the final hyoscyamine/scopolamine ratio in a plant. H6H is a bifunctional 2-oxoglutarate-dependent dioxygenase localized in the root pericycle.[5][14]

The entire pathway is tightly regulated by developmental stage, tissue type, and environmental stimuli, including phytohormones like methyl jasmonate and abiotic stressors, which can significantly alter gene expression and alkaloid accumulation.[15]

Quantitative Data

The production of L-hyoscyamine varies significantly between species and can be manipulated through various treatments. The kinetic properties of key enzymes are also critical for understanding pathway flux.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes

| Enzyme | Source Organism | Substrate | K_m (µM) | Reference |

|---|---|---|---|---|

| H6H | Hyoscyamus niger | L-Hyoscyamine | 35 | [8] |

| H6H | Hyoscyamus niger | 6,7-Dehydrohyoscyamine | 10 | [8] |

| SlTRI | Scopolia lurida | Tropinone | 148.8 |[13] |

Table 2: L-Hyoscyamine Content in Various Plant Species and Culture Conditions

| Plant Species / Culture | Tissue / Condition | L-Hyoscyamine Content (mg/g DW) | Fold Increase vs. Control | Reference |

|---|---|---|---|---|

| Datura stramonium (Control) | Capsules | 8.51 | - | [16] |

| Datura stramonium (+PMMoV) | Capsules | 19.92 | 2.34 | [16][17] |

| Datura stramonium (Control) | Roots | 1.22 | - | [17] |

| Datura stramonium (+ToMV SL-1) | Roots | 20.23 | 16.54 | [16][17] |

| Datura tatula Hairy Roots (+CaCl₂) | Roots | 16.98 | 2.07 | [18] |

| Datura stramonium Hairy Roots (+KCl) | Roots | 12.07 | 2.32 | [18] |

| Hyoscyamus reticulatus Hairy Roots (+FeNPs, 900 mg/L) | Roots | ~4.38% of extract | ~5.0 | [19] |

| Datura stramonium Callus (+ToMV extract) | Callus | 4.06 | ~4.0 |[20] |

DW = Dry Weight. Content reported in various units in sources has been standardized where possible.

Experimental Protocols

Protocol 1: Extraction and Quantification of L-Hyoscyamine by HPLC

This protocol outlines a general method for the extraction and analysis of tropane alkaloids from plant material.[3][21]

Caption: General experimental workflow for L-hyoscyamine quantification.

Methodology:

-

Sample Preparation:

-

Collect plant material (typically roots) and dry at a low temperature (e.g., 40-50°C) to prevent degradation.[3]

-

Grind the dried tissue into a fine, homogenous powder.

-

-

Extraction:

-

Macerate a known weight of powdered plant material (e.g., 100 mg) in an alkaline extraction solvent mixture. A common mixture is chloroform (B151607):methanol:25% ammonium (B1175870) hydroxide (B78521) (15:5:1 v/v/v).[21]

-

Sonicate the mixture for 10-15 minutes and allow it to stand for at least 1 hour to ensure complete extraction.[21]

-

Filter the mixture to separate the extract from the solid plant debris.

-

-

Liquid-Liquid Extraction (LLE) for Purification:

-

Evaporate the initial organic extract to dryness.

-

Redissolve the residue in a suitable organic solvent (e.g., chloroform) and add an acidic aqueous solution (e.g., 1 N H₂SO₄).[21]

-

Shake vigorously in a separatory funnel. The protonated alkaloids will partition into the aqueous phase.

-

Discard the organic layer containing non-polar impurities.

-

Carefully make the acidic aqueous layer alkaline by adding a base (e.g., concentrated NH₄OH) to a pH of 9-10.[3] This converts the alkaloids back to their free base form.

-

Extract the alkaloids from the basified aqueous layer three times with fresh portions of an organic solvent like chloroform or dichloromethane (B109758).[3][22]

-

Combine the organic extracts.

-

-

Final Preparation:

-

Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove residual water.[3]

-

Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude alkaloid extract.

-

Reconstitute the dried extract in a precise volume of the HPLC mobile phase for analysis.

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is commonly used (e.g., 25 cm x 4 mm i.d.).[21]

-

Mobile Phase: An isocratic mixture of an appropriate buffer (e.g., 30 mM triethylammonium (B8662869) phosphate, pH 6.2) and an organic modifier (e.g., acetonitrile) in a 75:25 ratio is effective.[21]

-

Flow Rate: 1.0 mL/min.[21]

-

Detection: UV detection at 210 nm.[21]

-

Quantification: Prepare a standard curve using certified L-hyoscyamine standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.[23]

-

Protocol 2: Gene Expression Analysis of Biosynthesis Enzymes by qRT-PCR

This protocol describes the relative quantification of key gene transcripts (e.g., PMT, TR-I) involved in L-hyoscyamine biosynthesis.

Methodology:

-

RNA Extraction:

-

Flash-freeze fresh plant tissue (e.g., roots) in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method.

-

Perform an on-column or in-solution DNase treatment to eliminate genomic DNA contamination.

-

-

RNA Quality and Quantity Assessment:

-

Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 indicates pure RNA.

-

Assess RNA integrity by visualizing the 28S and 18S ribosomal RNA bands on a 1% agarose (B213101) gel.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

-

Quantitative Real-Time PCR (qPCR):

-

Design and validate specific primers for the target genes (PMT, TR-I, etc.) and a stable reference gene (e.g., Actin, EF-1α). Primer efficiency should be between 90-110%.

-

Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

-

Run the reaction in a real-time PCR cycler using a standard program: initial denaturation (e.g., 95°C for 3-5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).

-

Include a melt curve analysis at the end to confirm the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative expression of target genes using the comparative C_T (ΔΔC_T) method, normalizing the data to the expression of the reference gene.

-

Conclusion and Future Perspectives

The biosynthetic pathway leading to L-hyoscyamine is a complex and highly regulated process. While the core enzymatic steps have been largely elucidated, some enzymes, particularly the proposed alcohol dehydrogenase that converts hyoscyamine aldehyde to hyoscyamine, remained uncharacterized for a long time.[10] Recent discoveries, however, are rapidly filling these knowledge gaps.[9] The quantitative data clearly demonstrate that alkaloid production is highly variable and can be significantly enhanced through elicitation and metabolic engineering strategies.[17][19] The detailed protocols provided herein serve as a foundation for researchers to accurately quantify these valuable compounds and study the expression of underlying biosynthetic genes. Future work will likely focus on the heterologous expression of the entire pathway in microbial chassis like Saccharomyces cerevisiae for controlled, scalable production, moving beyond the limitations of plant cultivation.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tropane Alkaloid Biosynthesis [biocyclopedia.com]

- 6. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Root-Expressed l-Phenylalanine:4-Hydroxyphenylpyruvate Aminotransferase Is Required for Tropane Alkaloid Biosynthesis in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hyoscyamine 6 beta-hydroxylase, an enzyme involved in tropane alkaloid biosynthesis, is localized at the pericycle of the root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biotechrep.ir [biotechrep.ir]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. brieflands.com [brieflands.com]

- 22. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scielo.isciii.es [scielo.isciii.es]

Methodological & Application

Application Note: Quantification of L-Hyoscyamine using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Hyoscyamine (B7768854) is a tropane (B1204802) alkaloid and the active levorotatory isomer of atropine (B194438).[1][2] It acts as a competitive antagonist of muscarinic receptors and is widely used for its anticholinergic and antispasmodic properties in treating various gastrointestinal disorders.[1][3] Accurate and reliable quantification of L-Hyoscyamine in raw materials, pharmaceutical formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of L-Hyoscyamine.

Principle

The method employs reverse-phase chromatography, a technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. L-Hyoscyamine, being a moderately polar compound, is retained on the column and then eluted by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by measuring the absorbance of the analyte with a UV detector as it elutes from the column and comparing the peak area to that of a known standard.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or Nylon)

-

-

Chemicals and Reagents:

-

L-Hyoscyamine reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid (H₃PO₄, analytical grade)

-

Trifluoroacetic acid (TFA, analytical grade)[4]

-

Water (HPLC grade or deionized)

-

-

Chromatographic Column:

Preparation of Solutions

-

Mobile Phase Preparation (Example):

-